(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzylidene-substituted dihydrobenzofuran core. The compound features a Z-configuration at the benzylidene double bond, a 4-methyl substituent on the benzylidene ring, and an acetoxy group at the 6-position of the benzofuran scaffold. This structure confers unique physicochemical properties, including moderate lipophilicity (estimated XLogP3 ~3.5–4.0) and a molecular weight of approximately 324.4 g/mol (calculated from its formula C₁₉H₁₆O₅).
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-3-5-13(6-4-12)9-17-19(21)15-8-7-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHPNHZOFXFCH-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, commonly referred to as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a benzofuran moiety and a methoxyacetate group, contributing to its diverse pharmacological properties.
- Molecular Formula : CHO
- Molecular Weight : 338.4 g/mol
- CAS Number : 623122-82-7
Antimicrobial Properties
Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. A study explored the synthesis of various analogs of this compound and tested their efficacy against a range of pathogens. The results demonstrated that certain analogs effectively inhibited the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. In vitro tests showed that this compound can scavenge free radicals, indicating its potential role in protecting cells from oxidative stress. The DPPH radical scavenging activity was particularly notable, with results comparable to standard antioxidants such as ascorbic acid .
Anti-Melanogenic Effects
Recent studies have highlighted the anti-melanogenic effects of this compound. In experiments using B16F10 melanoma cells, it was found that this compound inhibited tyrosinase activity, a key enzyme in melanin production. The compound demonstrated a dose-dependent reduction in melanin synthesis, making it a candidate for skin-whitening agents .
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, inhibiting its activity and thereby reducing melanin production.
- Radical Scavenging : Its chemical structure allows for effective electron donation to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Interaction : The presence of functional groups in the molecule facilitates interactions with various enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations above 50 µg/mL significantly inhibited bacterial growth, showcasing the compound's potential as an antimicrobial agent.
Study 2: Anti-Melanogenic Activity
In another study involving B16F10 cells treated with this compound alongside α-MSH (alpha-melanocyte-stimulating hormone), it was observed that the compound reduced melanin levels by approximately 60% compared to untreated controls. This suggests its viability as a skin-lightening agent without significant cytotoxic effects at lower concentrations .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of benzylidene-dihydrobenzofuran derivatives. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Lipophilicity (XLogP3):
The 4-tert-butyl analog exhibits significantly higher lipophilicity (XLogP3 = 5.2) compared to the 4-methyl (XLogP3 ~3.9) and 3-fluoro (XLogP3 ~3.7) derivatives. This trend reflects the hydrophobicity of the tert-butyl group versus the polar fluorine atom . - Hydrogen Bonding: The 3-fluoro derivative has six hydrogen bond acceptors (vs.
- Steric Effects:
The bulky tert-butyl group in the 4-tert-butyl analog may reduce binding affinity in biological systems, as observed in similar benzofuran-based inhibitors .
Structural Similarity Analysis
Using graph-based comparison methods (e.g., Tanimoto coefficients), the core benzofuran scaffold ensures high similarity (>80%) across analogs. However, substituent differences reduce similarity scores:
- The 4-methyl and 3-fluoro analogs share ~75% similarity due to comparable substituent sizes.
- The 4-tert-butyl analog shows ~65% similarity to the 4-methyl compound, highlighting the impact of steric bulk .
Q & A
Q. What are the key steps and reaction conditions for synthesizing (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
The synthesis typically involves:
- Condensation : Reacting a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with 4-methylbenzaldehyde under acid/base catalysis to form the benzylidene moiety .
- Esterification : Introducing the methyl acetate group via nucleophilic substitution or coupling reactions (e.g., using methyl bromoacetate in the presence of K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the Z-isomer .
Critical parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (60–80°C), and reaction time (12–24 hours) .
Q. What spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?
- NMR Spectroscopy : The Z-configuration is inferred from coupling constants (e.g., < 12 Hz for cis olefinic protons) and Nuclear Overhauser Effect (NOE) correlations between the benzylidene proton and adjacent substituents .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 367.12) .
Q. Which analytical methods are used to assess purity and monitor reaction progress?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95%) .
- TLC : Silica plates with fluorescent indicator (Rf = 0.3–0.5 in hexane/ethyl acetate 7:3) .
- NMR Purity Checks : Absence of extraneous peaks in H and C spectra .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety (e.g., 4-methyl vs. 4-chloro) influence reactivity and biological activity?
- Electronic Effects : Electron-donating groups (e.g., -CH₃) increase electron density at the benzylidene double bond, enhancing electrophilic reactivity. Electron-withdrawing groups (e.g., -Cl) may stabilize intermediates in nucleophilic reactions .
- Biological Impact : 4-Methyl derivatives often show improved lipophilicity, enhancing membrane permeability in cellular assays compared to polar substituents like -Cl or -OCH₃ .
- Steric Effects : Bulky substituents (e.g., -CF₃) may hinder binding to enzymatic pockets, reducing potency .
Q. How can reaction yields be optimized during scale-up synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple assays (e.g., MIC tests, MTT assays) to rule out false positives .
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .
- Substituent-Specific Analysis : Compare activities of derivatives (e.g., 4-methyl vs. 4-fluoro) to isolate structural contributors to bioactivity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
- QSAR Modeling : Relate substituent properties (e.g., logP, polar surface area) to activity data for predictive insights .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification Scalability : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- Side Reactions : Control of dimerization or oxidation by inert atmosphere (N₂/Ar) and low-temperature stirring .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
